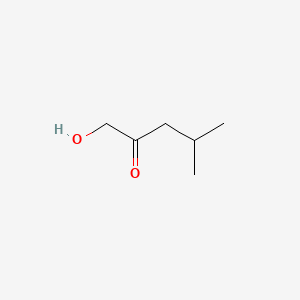

1-Hydroxy-4-methyl-2-pentanone

Vue d'ensemble

Description

Méthodes De Préparation

1-Hydroxy-4-methyl-2-pentanone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone, followed by a dehydration step. The reaction typically uses a base catalyst such as sodium hydroxide or potassium hydroxide. Industrial production methods often involve the use of ion exchange resins and magnesium hydroxide as catalysts, which help to reduce side reactions and improve product quality .

Analyse Des Réactions Chimiques

1-Hydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

1-Hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol) is a versatile organic compound with wide-ranging applications across multiple scientific and industrial domains.

Solvent and Chemical Intermediate

This compound serves as an exceptional solvent with diverse applications:

- Industrial Paint and Coatings : Used to adjust solubility of paint resins and regulate evaporation rates

- Specific Coating Types :

- Coil coatings

- Wood varnishes

- Architectural coatings

Chemical Synthesis Applications

The compound demonstrates remarkable versatility in chemical synthesis:

Advanced Industrial Uses

Specialized Industrial Applications :

- Textile treatment

- Leather processing

- Chemical cleaning solvent

- Cellulose acetate solvent

- Nitrocellulose processing

- Intermediate for organic chemical synthesis

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) Characteristics :

- Analyzable using reverse-phase HPLC methods

- Mobile phase composition: Acetonitrile, water, phosphoric acid

- Suitable for:

Comparative Structural Analysis

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| This compound | Alpha-hydroxy ketone | Versatile reaction capabilities |

| 4-Hydroxy-4-methylpentan-2-one | Alpha-hydroxy ketone | Similar structural configuration |

| Acetoin | Alpha-hydroxy ketone | Smaller molecular size |

Unique Chemical Properties

The compound's distinctive structural configuration enables:

- Participation in both alcohol and ketone reactions

- Versatile application across multiple chemical domains

- Potential for complex synthetic transformations

Molecular Characteristics :

- Molecular Formula: C6H12O2

- Molar Mass: Approximately 116.16 g/mol

- Physical State: Colorless liquid

- Solubility: Water, alcohols, ether

Biological and Environmental Considerations

Research indicates potential:

- Antimicrobial properties

- Interactions with atmospheric hydroxyl radicals

- Implications for environmental chemistry and air quality modeling

Mécanisme D'action

The mechanism of action of 1-Hydroxy-4-methyl-2-pentanone involves its ability to act as a solvent and a reagent in various chemical reactions. It can form hydrogen bonds with other molecules, which enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

1-Hydroxy-4-methyl-2-pentanone is similar to other compounds such as acetone, 2-pentanone, and 4-hydroxy-4-methylpentan-2-one. it is unique in its ability to undergo aldol condensation reactions and form β-hydroxy ketones and diolmonoesters. This makes it particularly valuable in organic synthesis and industrial applications .

Activité Biologique

1-Hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties and its role as a metabolic precursor in various biochemical pathways. This article explores the biological activity of this compound through data tables, case studies, and detailed research findings.

This compound is a colorless liquid with a pleasant odor, soluble in water, alcohols, and ethers. Its structure features a hydroxyl group (-OH) adjacent to a carbonyl group (C=O), classifying it as a primary alpha-hydroxy ketone. The molecular weight of this compound is approximately 116.16 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations and preservation systems.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) observed in various studies, indicating the compound's potential as an antimicrobial agent.

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied extensively. It is rapidly metabolized to its major metabolite, 4-hydroxy-4-methyl-2-pentanone (HMP). In a human health assessment, it was noted that after exposure to the compound, HMP reached a peak concentration (Cmax) of 2.03 mmol/L within nine hours and remained detectable for up to twelve hours post-exposure .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (HMP) | 2.03 mmol/L |

| Elimination Half-Life | ~4.45 hours |

| Detection Time | Up to 12 hours post-dosing |

This data highlights the pharmacokinetic profile of the compound, which is crucial for understanding its biological effects and potential therapeutic applications.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose inhalation studies on B6C3F1 mice and Fischer 344 rats, exposure to varying concentrations revealed no significant adverse effects on clinical health or growth at lower concentrations (NOAEC = 50 ppm for male rats) . However, at higher concentrations, there were noted increases in renal lesions specific to male rats.

Case Study: Inhalation Toxicity in Rodents

In a study involving exposure to vapors of this compound at concentrations of up to 1000 ppm over a period of fourteen weeks:

- Findings: No significant adverse effects on growth or clinical health were observed in both male and female mice.

- Renal Effects: Male rats showed an increase in hyaline droplets within proximal tubule cells at higher concentrations.

These findings underscore the importance of dosage when evaluating the safety and efficacy of chemical compounds.

Propriétés

IUPAC Name |

1-hydroxy-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGGOVEVYSUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218306 | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Strong ethereal-fruity aroma | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952-0.958 (20°) | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1930/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68113-55-3 | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68113-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068113553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-4-methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-METHYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PZB594QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.